N,N-diethylbutan-1-amine

Description

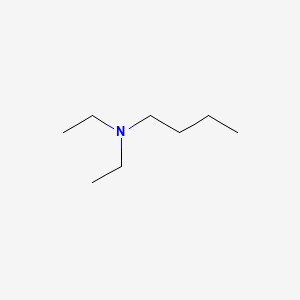

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-4-7-8-9(5-2)6-3/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORSUTASIQKBEFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N | |

| Record name | DIETHYLBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20184 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025039 | |

| Record name | Diethylbutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethylbutylamine is a light yellow liquid. (NTP, 1992) | |

| Record name | DIETHYLBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20184 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992) | |

| Record name | DIETHYLBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20184 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

4444-68-2 | |

| Record name | DIETHYLBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20184 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylbutylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004444682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylbutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Diethylbutylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Properties of N,N-diethylbutan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-diethylbutan-1-amine, a tertiary amine with the chemical formula C₈H₁₉N, is a versatile building block in organic synthesis. Its utility spans from being a precursor in the production of various organic compounds to potential applications in medicinal chemistry and pharmaceutical manufacturing.[1] The presence of a nucleophilic nitrogen atom and a flexible butyl chain imparts specific chemical and physical properties that make it a valuable reagent in a variety of chemical transformations. This guide provides a comprehensive overview of its synthesis, properties, and characterization, aimed at professionals in research and development.

Physicochemical Properties

This compound is a colorless to light yellow liquid with a characteristic amine-like odor.[2] It is a flammable liquid and may be unstable with prolonged exposure to air.[2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₉N | [2] |

| Molecular Weight | 129.24 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 136.5 °C | [2] |

| Density | 0.77 g/cm³ | [2] |

| Flash Point | 24 °C | [2] |

| Water Solubility | Less than 1 mg/mL at 22.8 °C | [2] |

| Refractive Index | n20/D 1.414 | [2] |

Synthesis of this compound

There are two primary and reliable methods for the laboratory synthesis of this compound: reductive amination of butanal with diethylamine and nucleophilic substitution of a butyl halide with diethylamine.

Method 1: Reductive Amination of Butanal with Diethylamine

Reductive amination is a highly efficient and common method for the formation of amines. This one-pot reaction involves the formation of an iminium ion intermediate from the reaction of butanal and diethylamine, which is then reduced in situ to the corresponding tertiary amine.

Reaction Scheme:

Figure 1: Reductive amination of butanal with diethylamine.

Detailed Experimental Protocol:

-

Materials:

-

Butanal

-

Diethylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.

-

-

Procedure:

-

To a stirred solution of butanal (1.0 eq) in dichloromethane (DCM), add diethylamine (1.2 eq) at room temperature.

-

Stir the mixture for 20-30 minutes to allow for the formation of the iminium ion.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition should be controlled to manage any effervescence.

-

Allow the reaction to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound can be purified by vacuum distillation to yield a colorless liquid.

Method 2: Alkylation of Diethylamine with 1-Bromobutane

This method involves the nucleophilic attack of diethylamine on an alkyl halide, in this case, 1-bromobutane. It is a straightforward Sₙ2 reaction. However, a significant drawback is the potential for over-alkylation, leading to the formation of a quaternary ammonium salt.[3][4] Using an excess of diethylamine can help to minimize this side reaction.

Reaction Scheme:

Figure 2: Alkylation of diethylamine with 1-bromobutane.

Detailed Experimental Protocol:

-

Materials:

-

1-Bromobutane

-

Diethylamine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Diethyl ether

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware.

-

-

Procedure:

-

In a round-bottom flask, combine 1-bromobutane (1.0 eq), a significant excess of diethylamine (3.0-5.0 eq), and potassium carbonate (2.0 eq) in acetonitrile.

-

Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC or GC-MS.

-

After cooling to room temperature, filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water to remove any remaining salts and excess diethylamine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The resulting crude product can be purified by fractional distillation under reduced pressure.

Product Characterization

Accurate characterization of the synthesized this compound is crucial to ensure its purity and confirm its identity. The following spectroscopic techniques are typically employed:

Infrared (IR) Spectroscopy

As a tertiary amine, the IR spectrum of this compound will not show N-H stretching bands in the region of 3300-3500 cm⁻¹.[5] The key diagnostic peaks will be the C-N stretching and C-H stretching and bending vibrations.

-

C-H stretch (aliphatic): Strong bands in the 2850-2960 cm⁻¹ region.

-

C-N stretch (aliphatic amine): A medium to weak band in the 1020–1250 cm⁻¹ region.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides information on the number and types of hydrogen atoms in the molecule. The expected signals for this compound are:

-

A triplet corresponding to the terminal methyl group of the butyl chain.

-

A triplet corresponding to the methyl groups of the ethyl chains.

-

Multiplets for the methylene groups of the butyl and ethyl chains.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) at an odd m/z value, which is characteristic of compounds containing a single nitrogen atom.[6] The fragmentation pattern is dominated by alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.[6] This will result in a prominent base peak.

Safety and Handling

This compound is a flammable liquid and vapor.[2] It causes severe skin burns and eye damage.[2] Therefore, it is essential to handle this chemical in a well-ventilated area, preferably in a chemical fume hood.[2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[2] Keep the compound away from heat, sparks, and open flames.[2]

Applications in Research and Development

This compound serves as a valuable intermediate in organic synthesis. Its nucleophilic nature allows it to participate in a variety of reactions to form more complex molecules. It can be used as a precursor in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] The tertiary amine functionality can also act as a base or a ligand in catalytic processes.

Conclusion

This technical guide provides a comprehensive overview of the synthesis, properties, and characterization of this compound. The detailed protocols for its preparation via reductive amination and alkylation offer practical guidance for laboratory synthesis. Adherence to the safety precautions outlined is imperative when handling this compound. The information presented herein is intended to support researchers and scientists in the effective utilization of this compound in their research and development endeavors.

References

- BenchChem. (2025). Technical Support Center: Purification of N,N-Dimethyl-4-phenoxybutan-1-amine.

-

University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link]

- BenchChem. (2025). Synthesis Protocol for N,N-Dimethyl-4-phenoxybutan-1-amine.

- MH Chem. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn [Video]. YouTube.

-

Chemistry LibreTexts. (2025, July 23). 8.7.6: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031659). Retrieved from [Link]

-

SpectraBase. (n.d.). N,N-Diethyl-1-(2,4,5-trimethoxyphenyl)butan-2-amine - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). This compound;N-ethylbutan-1-amine. Retrieved from [Link]

-

InstaNANO. (2025, December 30). FTIR Functional Group Database Table with Search. Retrieved from [Link]

-

Solubility of Things. (n.d.). N,N-Diethylbutylamine. Retrieved from [Link]

-

Frontiers in Catalysis. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Retrieved from [Link]

- YouTube. (2020, April 4). PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN)

-

ChemRxiv. (2024, July 24). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. Retrieved from [Link]

-

Organic Chemistry Portal. (2008). Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0001020). Retrieved from [Link]

-

SpectraBase. (n.d.). N,N'-diethyl-1,4-butanediamine - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

PubChemLite. (n.d.). Diethylbutylamine (C8H19N). Retrieved from [Link]

-

University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

SpectraBase. (n.d.). N,N-DIETHYLBUTYLAMIN - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- MDPI. (2019). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 24(15), 2789.

-

Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

-

Chemguide. (n.d.). preparation of amines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

- ResearchGate. (2005, June). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. ARKIVOC, 2005(6), 287-292.

Sources

An In-depth Technical Guide to N,N-diethylbutan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-diethylbutan-1-amine, a tertiary amine, is a versatile chemical intermediate with applications in organic synthesis. Its molecular structure, featuring a butyl group and two ethyl groups attached to a central nitrogen atom, imparts specific physical and chemical properties that make it a useful building block in the synthesis of more complex molecules. This guide provides a comprehensive overview of this compound, including its chemical identity, physical properties, synthesis, applications, spectroscopic data, and safety and handling protocols.

Chemical Identity and Physical Properties

-

IUPAC Name: this compound[1]

-

Synonyms: Diethylbutylamine, N,N-Diethylbutylamine, Diethyl n-butylamine, N-Butyl-N,N-diethylamine, N,N-Diethyl-1-butanamine[2][5]

-

Molecular Weight: 129.24 g/mol [1]

-

Appearance: Colorless to light yellow liquid with an amine-like odor[1][5]

Physicochemical Data

| Property | Value | Source |

| Density | 0.77 g/cm³ | [5] |

| Boiling Point | 136.5 °C | [5] |

| Flash Point | 24 °C | [5] |

| Refractive Index | n20/D 1.414 | [5] |

| Water Solubility | < 1 mg/mL at 73°F | [5] |

| XLogP3 | 2.12830 | [5] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for forming tertiary amines. The two most common and industrially viable routes are reductive amination and N-alkylation.

Reductive Amination of Butanal with Diethylamine

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[6][7][8][9] In this one-pot reaction, butanal is reacted with diethylamine in the presence of a reducing agent to form this compound. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced to the final tertiary amine.

Caption: Reductive amination pathway for this compound synthesis.

Experimental Protocol: Reductive Amination

-

To a stirred solution of butanal (1.0 equivalent) and diethylamine (1.1 equivalents) in a suitable solvent such as methanol or dichloromethane at 0 °C, add a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

N-Alkylation of Diethylamine with a Butyl Halide

The alkylation of a secondary amine with an alkyl halide is a classical method for the synthesis of tertiary amines.[10][11][12] In this Sₙ2 reaction, diethylamine acts as a nucleophile, attacking an electrophilic butyl halide (e.g., 1-bromobutane or 1-chlorobutane) to form the desired product. A base is typically added to neutralize the hydrohalic acid byproduct.

Caption: N-Alkylation pathway for this compound synthesis.

Experimental Protocol: N-Alkylation

-

In a round-bottom flask, dissolve diethylamine (1.2 equivalents) and a non-nucleophilic base such as potassium carbonate or triethylamine (1.5 equivalents) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

-

To this solution, add 1-bromobutane (1.0 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to 50-70 °C and stir for 8-16 hours, monitoring the reaction by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by vacuum distillation.

Applications in Research and Drug Development

This compound serves as a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[4] Its basic nature allows it to be used as a catalyst or a scavenger for acidic byproducts in various reactions. As a building block, it can be incorporated into larger molecules to introduce a lipophilic tertiary amine moiety, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.

While specific examples of blockbuster drugs containing the this compound moiety are not prevalent in publicly available literature, its structural analogs are found in a range of biologically active compounds. For instance, similar dialkylaminoalkane structures are key components in local anesthetics, antihistamines, and anticholinergic agents. The synthesis of Rizatriptan, a treatment for migraines, utilizes a similar intermediate, 4,4-Dimethoxy-N,N-Dimethylbutan-1-Amine, highlighting the importance of such structures in pharmaceutical manufacturing.[13]

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the butyl and ethyl groups. The protons on the carbons alpha to the nitrogen will be deshielded and appear as multiplets. The terminal methyl groups of both the butyl and ethyl chains will appear as triplets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each of the carbon atoms in the molecule. The carbons directly attached to the nitrogen atom will be shifted downfield. Data available on PubChem and SpectraBase can be consulted for precise chemical shifts.[1][14]

Mass Spectrometry

The mass spectrum of this compound will exhibit a molecular ion peak (M⁺) at m/z = 129. The fragmentation pattern is dominated by α-cleavage, leading to the loss of an ethyl or propyl radical, resulting in a prominent base peak.[2][15][16]

Safety and Handling

This compound is a flammable and corrosive liquid and should be handled with appropriate safety precautions.

-

GHS Hazard Statements: H226 (Flammable liquid and vapor), H314 (Causes severe skin burns and eye damage).[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as acids and strong oxidizing agents.

-

First Aid:

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

Conclusion

This compound is a valuable chemical intermediate with well-established synthetic routes and a range of potential applications in organic synthesis. A thorough understanding of its chemical properties, synthesis, and safe handling procedures is essential for its effective and responsible use in research and development, particularly within the pharmaceutical industry.

References

- Exploring 4,4-Dimethoxy-N,N-Dimethylbutan-1-Amine: A Key Pharmaceutical Intermedi

-

Diethylbutylamine | C8H19N | CID 20513 - PubChem - NIH. ([Link])

-

Reductive amination - Wikipedia. ([Link])

-

1-Butanamine, N,N-diethyl- - the NIST WebBook. ([Link])

-

N,N-DIETHYLBUTYLAMIN - Optional[13C NMR] - Chemical Shifts - SpectraBase. ([Link])

-

Reductive Amination - Chemistry Steps. ([Link])

-

Supplementary Information - The Royal Society of Chemistry. ([Link])

-

S. A. Lawrence Dealkylation reactions offer convenient synthetic strategies for the preparation of amines. These strategies are. ([Link])

-

Mass Spectrometry Part 8 - Fragmentation in Amines - YouTube. ([Link])

-

This compound;N-ethylbutan-1-amine - PubChem. ([Link])

-

Alkylation of Amines (Sucks!) - Master Organic Chemistry. ([Link])

-

Amine alkylation - Wikipedia. ([Link])

-

Reductive Amination, and How It Works - Master Organic Chemistry. ([Link])

-

Alkylation of Amines, Part 1: with Alkyl Halides - YouTube. ([Link])

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. ([Link])

-

Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. ([Link])

-

PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc - YouTube. ([Link])

-

Amines. ([Link])

-

Chemistry of hindered amines: synthesis and properties of di-t-butylamine and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). ([Link])

-

N,N'-diethyl-1,4-butanediamine - Optional[MS (GC)] - Spectrum - SpectraBase. ([Link])

-

Mass Spectrometry: Fragmentation. ([Link])

-

One-package heat-curable urethane polymer casting composition - Patent US-3721647-A. ([Link])

-

1-Butanamine, N,N-diethyl- - the NIST WebBook - National Institute of Standards and Technology. ([Link])

- US6492558B2 - Preparation of n-butylamines - Google P

-

N,N-diethylbuta-1,3-dien-1-amine | CAS#:14958-13-5 | Chemsrc. ([Link])

-

N,N-Dimethylbutylamine | C6H15N | CID 13563 - PubChem. ([Link])

-

Diethylbutylamine (C8H19N) - PubChemLite. ([Link])

Sources

- 1. Diethylbutylamine | C8H19N | CID 20513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Butanamine, N,N-diethyl- [webbook.nist.gov]

- 3. 4444-68-2|this compound|BLD Pharm [bldpharm.com]

- 4. CAS 4444-68-2: N,N-diethylbutylamine | CymitQuimica [cymitquimica.com]

- 5. echemi.com [echemi.com]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Amine alkylation - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. innospk.com [innospk.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. youtube.com [youtube.com]

- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to N,N-diethylbutan-1-amine: Discovery, Synthesis, and Physicochemical Characterization

Abstract

N,N-diethylbutan-1-amine, a tertiary aliphatic amine, holds significance as a versatile intermediate and building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its discovery, tracing the historical development of synthetic methodologies applicable to its preparation. We delve into detailed, field-proven protocols for its synthesis, primarily focusing on reductive amination and direct alkylation strategies, while also exploring the reduction of corresponding amides. The causality behind experimental choices and the self-validating nature of these protocols are explained. Furthermore, this guide presents a thorough characterization of the compound, including its physicochemical properties and spectroscopic data. All discussions are grounded in authoritative references to ensure scientific integrity.

Introduction: The Emergence of Tertiary Amines

The story of this compound is intrinsically linked to the broader history of amine chemistry, which gained significant momentum in the mid-19th century. The foundational work of August Wilhelm von Hofmann established the structural understanding and classification of amines as primary, secondary, and tertiary, laying the groundwork for systematic organic synthesis.[1] Tertiary amines, characterized by a nitrogen atom bonded to three alkyl or aryl groups, exhibit unique properties such as basicity without the presence of an N-H bond, making them valuable as catalysts, ligands, and key structural motifs in biologically active molecules. This compound serves as a pertinent example of a simple, yet important, acyclic tertiary amine, the synthesis and application of which have been refined over decades of chemical research.[2]

Historical Overview and Discovery

While a singular "discovery" of this compound is not prominently documented, its existence and synthesis are a direct result of the development of general methods for creating tertiary amines. Early methods for amine synthesis, such as the reaction of alkyl halides with ammonia, were often difficult to control, leading to mixtures of primary, secondary, tertiary, and even quaternary ammonium salts.[3] The challenge for chemists was to develop selective and high-yielding syntheses.

The advent of more controlled synthetic routes in the 20th century, such as reductive amination and the reduction of amides, provided the tools necessary for the targeted synthesis of specific tertiary amines like this compound.[4][5] Industrial-scale production methods have also been developed, particularly focusing on the hydroamination of butadiene and ethylene, showcasing the compound's relevance in larger-scale chemical manufacturing.[1][6]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₈H₁₉N | [7][8] |

| Molecular Weight | 129.24 g/mol | [8][9][10] |

| Appearance | Light yellow liquid | [8][9] |

| Boiling Point | 136.5 °C | [9] |

| Density | 0.77 g/cm³ | [9] |

| Refractive Index | n20/D 1.414 | [9] |

| Water Solubility | Limited | [2][9] |

| Flash Point | 24 °C | [9] |

| CAS Number | 4444-68-2 | [7][10] |

This compound is a flammable and corrosive liquid.[8][10] It is soluble in organic solvents like ethanol and acetone but has limited solubility in water due to its hydrophobic butyl chain.[2] As a tertiary amine, it acts as a base and will react exothermically with acids to form salts.[8][9]

Synthesis Methodologies: A Technical Perspective

The synthesis of this compound can be approached through several reliable methods. The choice of method often depends on the available starting materials, desired scale, and purity requirements.

Reductive Amination of Butanal with Diethylamine

Reductive amination is a highly effective and controllable method for synthesizing tertiary amines.[5] This two-step, one-pot process involves the formation of an iminium ion intermediate from the reaction of an aldehyde (butanal) and a secondary amine (diethylamine), followed by its immediate reduction to the target tertiary amine.

Causality of Experimental Choices:

-

Slightly Acidic pH: The initial imine formation is catalyzed by mild acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by diethylamine.[11]

-

Selective Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred over more potent reducing agents like sodium borohydride (NaBH₄).[5] This is because they are less reactive towards the starting aldehyde and will selectively reduce the iminium ion as it is formed, preventing unwanted side reactions.[5]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve diethylamine (1.1 equivalents) in a suitable solvent such as methanol or acetonitrile.

-

Aldehyde Addition: Cool the solution in an ice bath and add butanal (1.0 equivalent) dropwise while stirring.

-

pH Adjustment: Add a catalytic amount of a weak acid, such as acetic acid, to maintain a slightly acidic pH (around 5-6).

-

Reducing Agent Addition: Slowly add sodium triacetoxyborohydride (1.5 equivalents) in portions, keeping the temperature below 20°C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation to yield pure this compound.

Workflow Diagram:

Caption: Reductive amination workflow for this compound synthesis.

Direct Alkylation of N-ethyl-N-butylamine

This method involves the direct alkylation of a secondary amine, N-ethyl-N-butylamine, with an ethylating agent like ethyl bromide or ethyl iodide.

Causality of Experimental Choices:

-

Base: A non-nucleophilic base, such as potassium carbonate or triethylamine, is added to neutralize the hydrohalic acid (HBr or HI) formed during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic.

-

Solvent: A polar aprotic solvent like acetonitrile or DMF is typically used to dissolve the reactants and facilitate the Sₙ2 reaction.

Experimental Protocol:

-

Reaction Setup: To a solution of N-ethyl-N-butylamine (1.0 equivalent) and potassium carbonate (1.5 equivalents) in acetonitrile, add ethyl bromide (1.2 equivalents) dropwise at room temperature.

-

Reaction Conditions: Heat the mixture to reflux and stir for 6-12 hours, monitoring the reaction by TLC or GC-MS.

-

Work-up: After cooling to room temperature, filter off the inorganic salts and wash with acetonitrile.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by distillation to afford this compound.

Sources

- 1. US7161039B2 - Method and device for producing ethylamine and butylamine - Google Patents [patents.google.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. US6492558B2 - Preparation of n-butylamines - Google Patents [patents.google.com]

- 7. 1-Butanamine, N,N-diethyl- [webbook.nist.gov]

- 8. Diethylbutylamine | C8H19N | CID 20513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. scbt.com [scbt.com]

- 11. youtube.com [youtube.com]

Section 1: Core Chemical Profile and Structural Characteristics

An In-depth Technical Guide to N,N-diethylbutan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a tertiary amine with significant applications in organic synthesis and as a precursor in various manufacturing processes. We will delve into its physicochemical properties, synthesis methodologies, reactivity, and safety protocols, offering field-proven insights for laboratory and development settings.

Section 2: Physicochemical and Identification Data

Accurate identification and understanding of a compound's physical properties are critical for its effective use in research and development.

Identification and Nomenclature

-

IUPAC Name : this compound[2]

-

Common Synonyms : Diethylbutylamine, N,N-Diethylbutylamine, Diethyl n-butylamine, Butyl diethyl amine[2][3][4]

-

SMILES : CCCCN(CC)CC[2]

Tabulated Physicochemical Properties

The quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 129.24 g/mol | [2] |

| Appearance | Colorless to light yellow liquid with an amine-like odor | [2][4][5] |

| Density | 0.75 - 0.77 g/cm³ | [4][5] |

| Boiling Point | 136.5 °C (409.15 K) | [3][5] |

| Flash Point | 24 °C | [5] |

| Water Solubility | Very low; less than 1 mg/mL at 23 °C (73 °F) | [2][5] |

| Organic Solvent Solubility | Soluble in solvents like ethanol and acetone | [4] |

| Refractive Index | n20/D 1.414 | [5][6] |

Section 3: Synthesis and Purification

The synthesis of tertiary amines can be approached through several pathways. For this compound, the most direct and common laboratory method is the nucleophilic substitution of a butyl halide with diethylamine.

Causality in Synthesis Route Selection

Recommended Laboratory Synthesis Protocol

This protocol describes the synthesis of this compound from 1-bromobutane and diethylamine.

Materials:

-

Diethylamine

-

1-Bromobutane

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Step-by-Step Methodology:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine diethylamine (1.2 equivalents) and anhydrous acetonitrile.

-

Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents). The base is crucial as it neutralizes the hydrobromic acid byproduct formed during the reaction, preventing the protonation of the starting amine and driving the equilibrium towards the product.

-

Substrate Addition: Slowly add 1-bromobutane (1.0 equivalent) to the stirring mixture.

-

Reaction: Heat the mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Filter off the potassium salts and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Liquid-Liquid Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. This removes any remaining acidic impurities and water-soluble components.

-

Drying and Concentration: Dry the ethereal layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

-

Purification: Purify the crude product by fractional distillation under atmospheric pressure to obtain the final, pure liquid.

Visualization of Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Section 4: Chemical Reactivity and Applications

The synthetic utility of this compound stems from the reactivity of its tertiary amine group.

Reactivity Profile

-

Incompatibilities: It is incompatible with strong oxidizing agents, acids, isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[2][5] It may also react with strong reducing agents to generate flammable hydrogen gas.[2][5]

Industrial and Laboratory Applications

-

Synthetic Precursor: It serves as a versatile building block and precursor in the synthesis of more complex molecules.[4]

Visualization of Key Reactions

Caption: Key reactivity pathways of this compound.

Section 5: Toxicology and Safety

Handling this compound requires strict adherence to safety protocols due to its hazardous nature.

Toxicological Summary

-

Corrosivity: The compound is corrosive and can cause severe skin burns and eye damage.[5][7]

-

Toxicity: It is considered toxic if it comes into contact with the skin and may be harmful if swallowed or inhaled.[7][8]

-

Irritation: It may cause respiratory irritation.[7]

Hazard and Precautionary Information

| Hazard Type | GHS Classification | Precautionary Measures |

| Physical | Flammable Liquid, Category 3 | H226: Flammable liquid and vapor. P210: Keep away from heat, sparks, open flames. P241: Use explosion-proof equipment.[5][6] |

| Health | Skin Corrosion, Sub-category 1B | H314: Causes severe skin burns and eye damage. P280: Wear protective gloves/clothing/eye protection. P303+P361+P353: IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[5][9] |

| Health | Acute Toxicity | H311: Toxic in contact with skin. May be harmful if swallowed or inhaled. P260: Do not breathe vapors/spray. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[5][7][8] |

Section 6: Handling, Storage, and Disposal

Proper management of this compound is essential for laboratory safety and chemical stability.

-

Handling: Always handle in a well-ventilated area or under a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][7] Ensure eyewash stations and safety showers are readily accessible.[9] Use non-sparking tools and take measures to prevent static discharge.[5][6]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6] Keep away from heat, ignition sources, and incompatible materials such as acids and oxidizing agents.[6] The product may be unstable with prolonged exposure to air.[2][5] Store in a locked, corrosives-compatible area.[9]

-

Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[5] Do not allow to enter drains or waterways.

Section 7: Conclusion

This compound is a foundational tertiary amine with well-defined chemical properties and a straightforward synthetic pathway. Its utility as a nucleophilic building block and base makes it a relevant compound in both academic research and industrial applications, particularly in the synthesis of pharmaceuticals and other fine chemicals. However, its flammable and corrosive nature necessitates rigorous safety protocols during handling and storage. Future research may further explore its potential as a precursor for novel materials or biologically active molecules.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 20513, Diethylbutylamine. Retrieved from PubChem. [Link]

-

Solubility of Things. N,N-Diethylbutylamine. Retrieved from Solubility of Things. [Link]

-

NCERT (2022). Amines. Retrieved from National Council of Educational Research and Training. [Link]

-

National Institute of Standards and Technology (NIST). 1-Butanamine, N,N-diethyl-. Retrieved from the NIST WebBook. [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 88023864, this compound;N-ethylbutan-1-amine. Retrieved from PubChem. [Link]

-

Chemicalbridge (2023). This compound. Retrieved from Chemicalbridge. [Link]

-

Carl ROTH (2023). Safety Data Sheet: Diethylamine. Retrieved from Carl ROTH. [Link]

Sources

- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 2. Diethylbutylamine | C8H19N | CID 20513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Butanamine, N,N-diethyl- [webbook.nist.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. echemi.com [echemi.com]

- 6. echemi.com [echemi.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

A Prospective Analysis of N,N-diethylbutan-1-amine: A Technical Guide to Investigating a Latent Mechanism of Action

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-diethylbutan-1-amine is a tertiary amine with well-documented applications in chemical synthesis, yet its pharmacological profile remains largely unexplored in public-domain research.[1] This technical guide addresses the conspicuous absence of a defined mechanism of action for this molecule. Instead of positing a definitive pathway, this document serves as a foundational framework for future investigation. By examining the established biological activities of structurally analogous compounds, we delineate a series of scientifically-grounded hypotheses regarding the potential pharmacology of this compound. We further provide detailed, actionable experimental protocols to systematically test these hypotheses, thereby creating a roadmap for elucidating the compound's true biological function. This guide is intended to empower researchers to move beyond the current informational void and unlock the potential therapeutic or toxicological significance of this compound.

Introduction: The Investigative Lacuna

This compound (DEBA) is a simple, short-chain tertiary amine, readily utilized as a precursor and building block in the synthesis of more complex molecules, including potential pharmaceuticals.[1] A thorough review of the scientific literature reveals a significant gap: while its chemical properties are well-characterized, there is a notable absence of studies detailing its specific biological activity or mechanism of action. This stands in contrast to other N,N-dialkylaminoalkanes, for which a range of pharmacological effects have been identified.

This document is structured to address this "investigative lacuna." It is not a declaration of a known mechanism, but rather a senior scientist's prospective guide on how to approach this problem. We will proceed with full editorial control, grounded in scientific integrity, to construct a logical and evidence-based pathway for future research. Our approach is threefold:

-

Characterize the Known: We will first consolidate the existing physicochemical data for this compound to provide a baseline understanding of the molecule.

-

Hypothesize from Analogy: By reviewing the established mechanisms of structurally similar compounds, we will propose several plausible, yet unproven, avenues for DEBA's potential biological interactions.

-

Provide a Blueprint for Discovery: We will outline detailed experimental workflows, complete with protocols and validation systems, to systematically investigate the proposed hypotheses.

This guide is designed to be a self-validating system for discovery, ensuring that any investigation into the pharmacology of this compound is built on a foundation of scientific rigor and logical progression.

Physicochemical Properties of this compound

A comprehensive understanding of a compound's physical and chemical properties is a prerequisite for any pharmacological investigation, influencing everything from solvent choice in in vitro assays to potential bioavailability in vivo.

| Property | Value | Source |

| Molecular Formula | C₈H₁₉N | [2] |

| Molecular Weight | 129.24 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 4444-68-2 | [2] |

| Appearance | Light yellow liquid | [3] |

| Boiling Point | 136.5 °C | [2] |

| Density | 0.77 g/cm³ | [2] |

| Water Solubility | Insoluble | [2][3] |

| XLogP3 | 2.12830 | [2] |

| Reactivity | Neutralizes acids in exothermic reactions. May be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides. | [2][3] |

Postulated Mechanisms of Action Based on Structural Analogs

While no direct mechanistic data for this compound exists, the broader class of N,N-dialkylaminoalkanes has been associated with several distinct pharmacological activities. These established precedents form the basis of our primary hypotheses for DEBA.

Hypothesis 1: Ion Channel Modulation (Local Anesthetic Effect)

A number of structurally related tertiary amines are known to exhibit local anesthetic properties. This effect is typically mediated by the blockade of voltage-gated sodium channels in neuronal membranes. The lipophilic nature of the alkyl chains allows the molecule to penetrate the cell membrane, while the tertiary amine, in its protonated form, is thought to interact with specific residues within the channel pore, preventing sodium influx and thereby inhibiting the propagation of action potentials.

Hypothesis 2: Receptor Antagonism/Agonism

The diethylamino- moiety is a common feature in a wide range of receptor ligands. For instance, N,N-diethyl-2-[4-(phenylmethyl) phenoxy]ethanamine has been identified as an antagonist at intracellular histamine binding sites.[4] While structurally more complex than DEBA, this highlights the potential for the diethylamino group to participate in receptor binding. Potential targets could include aminergic G-protein coupled receptors (GPCRs) such as serotonergic, dopaminergic, or adrenergic receptors, where the nitrogen atom could form ionic bonds with acidic residues in the receptor's binding pocket.

Hypothesis 3: Enzyme Inhibition

Simple amines can act as inhibitors of various enzymes. A plausible target for this compound could be monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters. The amine group of DEBA could potentially interact with the flavin adenine dinucleotide (FAD) cofactor of MAO, leading to reversible or irreversible inhibition.

Proposed Experimental Workflows for Mechanistic Elucidation

To systematically investigate the hypotheses outlined above, a tiered approach starting with broad screening and progressing to more specific assays is recommended.

Initial In Vitro Screening and Target Identification

The initial phase should focus on identifying any biological activity through broad-based screening.

Protocol 1: Broad-Spectrum Receptor and Ion Channel Profiling

-

Objective: To identify potential molecular targets of this compound from a large panel of receptors, ion channels, and transporters.

-

Methodology:

-

Engage a contract research organization (CRO) specializing in radioligand binding assays (e.g., Eurofins SafetyScreen, CEREP BioPrint).

-

Submit this compound for screening against a panel of at least 40-50 common CNS targets at a standard concentration (e.g., 10 µM).

-

The assay measures the displacement of a specific radioligand from its target by the test compound.

-

Percentage inhibition is calculated for each target.

-

-

Self-Validation and Interpretation:

-

A significant inhibition (>50%) at a specific target is considered a "hit."

-

This initial screen is not a measure of functional activity (agonist vs. antagonist) but serves to narrow down potential targets for further investigation.

-

Diagram: High-Throughput Screening Workflow

Caption: Workflow for initial screening and hypothesis testing of DEBA.

Hypothesis-Driven Functional Assays

Based on the results of the initial screen, or to directly test our primary hypotheses, the following functional assays are proposed.

Protocol 2: Electrophysiological Assessment of Voltage-Gated Sodium Channel Activity

-

Objective: To determine if this compound functionally blocks voltage-gated sodium channels, consistent with local anesthetic activity.

-

Methodology:

-

Utilize whole-cell patch-clamp electrophysiology on a cell line expressing a specific sodium channel subtype (e.g., HEK-293 cells expressing Naᵥ1.7).

-

Establish a stable whole-cell recording configuration.

-

Apply a voltage protocol to elicit sodium currents (e.g., step depolarization from a holding potential of -100 mV to 0 mV).

-

After establishing a baseline current, perfuse the cells with increasing concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM).

-

Measure the peak inward sodium current at each concentration.

-

-

Data Analysis and Validation:

-

Calculate the percentage inhibition of the sodium current at each concentration.

-

Plot the concentration-response curve and calculate the IC₅₀ (half-maximal inhibitory concentration).

-

A concentration-dependent block of the sodium current validates the hypothesis of ion channel modulation.

-

Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay

-

Objective: To determine if this compound inhibits the activity of MAO-A or MAO-B.

-

Methodology:

-

Use a commercially available MAO-Glo™ Assay kit (Promega).

-

The assay utilizes a luminogenic MAO substrate. When MAO is active, the substrate is converted, and a subsequent reaction produces light.

-

Prepare reaction wells containing recombinant human MAO-A or MAO-B enzyme.

-

Add varying concentrations of this compound to the wells.

-

Add the MAO substrate and incubate at room temperature.

-

Add the Luciferin Detection Reagent and measure luminescence using a plate reader.

-

-

Data Analysis and Validation:

-

A decrease in luminescence in the presence of DEBA indicates MAO inhibition.

-

Calculate the IC₅₀ value for both MAO-A and MAO-B to determine potency and selectivity.

-

Include known MAO inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) as positive controls.

-

Diagram: Postulated MAO Inhibition Pathway

Sources

N,N-Diethylbutan-1-amine: A Technical Guide to its Chemical Profile and Inferred Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-diethylbutan-1-amine is a tertiary amine with the molecular formula C8H19N.[1][2][3] While extensive research on the specific biological activities of this compound is limited, its structural characteristics as an aliphatic amine allow for informed extrapolation of its potential interactions within biological systems.[4] This guide provides a comprehensive overview of the known chemical properties of this compound, its established role as a corrosion inhibitor, and a discussion of its potential, though not yet fully elucidated, biological significance. This document is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who may be working with or considering this compound in their studies.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application, and for predicting its behavior in various environments.

| Property | Value | Source |

| Molecular Formula | C8H19N | [1][2][3] |

| Molecular Weight | 129.24 g/mol | [1][2] |

| Appearance | Light yellow liquid | [1][5] |

| Boiling Point | 136.5 °C | [5] |

| Flash Point | 24 °C | [5] |

| Density | 0.77 g/cm³ | [5] |

| Water Solubility | Insoluble | [1][5] |

| CAS Number | 4444-68-2 | [3][6] |

This compound is a flammable and corrosive liquid.[1] Its insolubility in water and solubility in organic solvents are key characteristics that influence its applications.[1][5]

Established Activity: Corrosion Inhibition

The most well-documented application of this compound and similar long-chain amines is in the prevention of corrosion, particularly for carbon steel in industrial environments like petroleum pipelines.[7][8]

Mechanism of Action

The efficacy of amine-based corrosion inhibitors stems from their ability to adsorb onto the metal surface, forming a protective film that acts as a barrier to corrosive agents.[7][8] This process involves a combination of physisorption and chemisorption. The nitrogen atom in the amine group possesses a lone pair of electrons, which can interact with the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of a coordinate bond. The alkyl chains of the amine contribute to the formation of a hydrophobic layer, further repelling water and other corrosive elements.[9]

The inhibition efficiency is influenced by several factors, including the concentration of the inhibitor, temperature, and pH of the environment.[8] Studies on similar alkyl amine-based inhibitors have shown that increasing the inhibitor concentration generally leads to higher inhibition efficiency up to a certain point, where a monolayer of the inhibitor is formed on the metal surface.[8][10]

Experimental Workflow: Evaluation of Corrosion Inhibition

The following is a generalized protocol for assessing the efficacy of an amine-based corrosion inhibitor like this compound.

Caption: A generalized workflow for evaluating the performance of a corrosion inhibitor.

Inferred Biological Activities and Potential Applications

While direct studies are lacking, the chemical nature of this compound allows for educated hypotheses regarding its potential biological activities. As a tertiary amine, it can act as a nucleophile and a base, properties that are fundamental to many biochemical reactions.[4]

Potential as a Precursor in Pharmaceutical Synthesis

Tertiary amines are common structural motifs in a wide range of pharmaceuticals. They can influence a molecule's polarity, basicity, and ability to cross biological membranes. The nucleophilic nature of the nitrogen atom in this compound makes it a potential building block in the synthesis of more complex molecules with potential therapeutic properties.[4]

Logical Relationship: From Precursor to Potential Drug Candidate

Caption: The potential pathway of this compound as a precursor in drug discovery.

Safety and Handling

This compound is classified as a flammable and corrosive substance.[1] It can cause severe skin burns and eye damage.[5] Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[2] Work should be conducted in a well-ventilated area or under a chemical fume hood.

Conclusion

This compound is a tertiary amine with well-defined chemical and physical properties and a primary application as a corrosion inhibitor. While direct research into its biological activities is currently limited, its chemical structure suggests potential as a precursor in pharmaceutical synthesis. Further investigation is warranted to fully elucidate any pharmacological or toxicological profile. This guide serves as a comprehensive starting point for researchers and professionals, providing the available data and a framework for future inquiry.

References

- PubChem. (n.d.). This compound;N-ethylbutan-1-amine.

- Echemi. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). Diethylbutylamine. PubChem.

- PubChem. (n.d.). (2S)-N,N-diethyl-2-methylbutan-1-amine.

- BLD Pharm. (n.d.). 4444-68-2|this compound.

- JHECHEM CO LTD. (n.d.). Buy this compound. ECHEMI.

- Santa Cruz Biotechnology. (n.d.). N,2-diethylbutan-1-amine. Retrieved from a supplier of biochemicals for research.

- NIST. (n.d.). 1-Butanamine, N,N-diethyl-. NIST Chemistry WebBook.

- PubChem. (n.d.). (2S)-N,N-diethylbutan-2-amine.

- Al-Sabagh, A. M., et al. (2011). Kinetic study of effect of amine based corrosion inhibitor in reducing corrosion rate of 1018 carbon steel in seawater solution. Corrosion Engineering, Science and Technology, 46(7), 767-776.

- Al-Sabagh, A. M., et al. (2011). Effect of an alkyl amine-based corrosion inhibitor for 1018 carbon steel pipeline in sea water. Pigment & Resin Technology, 40(4), 233-243.

- ResearchGate. (n.d.). Effect of an alkyl amine-based corrosion inhibitor for 1018 carbon steel pipeline in sea water.

- MDPI. (2021). Inhibition of Mild Steel Corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide: Gravimetrical, Adsorption and Theoretical Studies.

- ResearchGate. (2017). 3-(diethylamino)-1-phenylpropan-1-one as a Corrosion Inhibitor for N80 Steel in Acidization of Petroleum Exploitation.

Sources

- 1. Diethylbutylamine | C8H19N | CID 20513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 1-Butanamine, N,N-diethyl- [webbook.nist.gov]

- 4. This compound;N-ethylbutan-1-amine | C14H34N2 | CID 88023864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 4444-68-2|this compound|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

A Spectroscopic Guide to N,N-diethylbutan-1-amine: Elucidating Molecular Structure through NMR, IR, and MS Analysis

Introduction

N,N-diethylbutan-1-amine, a tertiary amine with the molecular formula C8H19N, serves as a valuable building block in organic synthesis and finds applications in various chemical industries.[1] A comprehensive understanding of its molecular structure is paramount for its effective utilization and for quality control in its production. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the interpretation of the spectra, underpinned by the fundamental principles of each technique, and present detailed experimental protocols for data acquisition. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic characterization of aliphatic amines.

Molecular Structure and Spectroscopic Correlation: A Visual Overview

The structure of this compound, with its butyl and two ethyl chains attached to a central nitrogen atom, gives rise to a distinct spectroscopic fingerprint. The following diagram illustrates the molecular structure and highlights the key correlations that will be discussed in the subsequent sections.

Figure 1: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the butyl and ethyl groups.

Data Interpretation

The expected ¹H NMR spectrum of this compound would exhibit signals corresponding to the methylene and methyl protons of the ethyl and butyl groups. The chemical shifts are influenced by the electron-withdrawing effect of the adjacent nitrogen atom. Protons on the carbons directly attached to the nitrogen (α-carbons) will be shifted downfield compared to those further away.

| Protons | Chemical Shift (ppm) (Predicted) | Multiplicity | Integration |

| -CH2- (butyl, α to N) | ~2.4 | Triplet | 2H |

| -CH2- (ethyl, α to N) | ~2.5 | Quartet | 4H |

| -CH2- (butyl, β to N) | ~1.4 | Sextet | 2H |

| -CH2- (butyl, γ to N) | ~1.3 | Sextet | 2H |

| -CH3 (butyl) | ~0.9 | Triplet | 3H |

| -CH3 (ethyl) | ~1.0 | Triplet | 6H |

Table 1: Predicted ¹H NMR spectral data for this compound.

-

Causality of Chemical Shifts and Multiplicities: The protons on the α-carbons of both the butyl and ethyl groups are deshielded by the electronegative nitrogen atom, resulting in their downfield chemical shifts. The splitting patterns (multiplicities) arise from spin-spin coupling with adjacent non-equivalent protons. For instance, the methylene protons of the ethyl groups are split into a quartet by the three protons of the adjacent methyl group.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

-

Probe: A standard broadband or inverse detection probe.

-

Temperature: 298 K.

-

-

Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A range of approximately 12-15 ppm centered around 5-6 ppm.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

Data Interpretation

The ¹³C NMR spectrum will show signals for the eight carbon atoms in the molecule. Similar to ¹H NMR, the chemical shifts are influenced by the proximity to the nitrogen atom.

| Carbon | Chemical Shift (ppm) |

| -CH2- (butyl, α to N) | 52.3 |

| -CH2- (ethyl, α to N) | 47.1 |

| -CH2- (butyl, β to N) | 29.8 |

| -CH2- (butyl, γ to N) | 20.8 |

| -CH3 (butyl) | 14.2 |

| -CH3 (ethyl) | 11.8 |

Table 2: ¹³C NMR spectral data for this compound.[2]

-

Expertise in Signal Assignment: The carbons directly bonded to the nitrogen atom (α-carbons) are the most deshielded and appear at the lowest field (highest ppm values). The chemical shifts decrease as the carbons are further from the nitrogen.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

-

Probe: A standard broadband probe.

-

-

Data Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width (sw): A range of approximately 200-220 ppm.

-

-

Data Processing:

-

Apply a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Interpretation

As a tertiary amine, this compound will not exhibit the characteristic N-H stretching vibrations seen in primary and secondary amines.[3] The key features of its IR spectrum will be the C-H and C-N stretching and bending vibrations.

| Vibrational Mode | Wavenumber (cm⁻¹) (Predicted) | Intensity |

| C-H stretch (alkane) | 2850-2960 | Strong |

| C-H bend (alkane) | 1370-1470 | Medium |

| C-N stretch (aliphatic amine) | 1050-1250 | Medium-Weak |

Table 3: Predicted IR spectral data for this compound.

-

Trustworthiness of Spectral Features: The absence of a broad absorption band in the 3300-3500 cm⁻¹ region is a strong indicator of a tertiary amine.[3] The prominent C-H stretching and bending vibrations confirm the aliphatic nature of the molecule. The C-N stretching vibration is a key diagnostic peak for identifying the amine functionality.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄) and place it in a solution cell.

-

-

Instrument Setup:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Detector: A deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

-

Data Acquisition Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Processing:

-

Perform a background scan with the empty salt plates or the solvent-filled cell.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.

Data Interpretation

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (129.24 g/mol ).[4][5] The fragmentation pattern is dominated by α-cleavage, a characteristic fragmentation pathway for amines.

| m/z | Relative Intensity | Proposed Fragment |

| 114 | Moderate | [M - CH₃]⁺ |

| 86 | High | [M - C₃H₇]⁺ (α-cleavage) |

| 72 | Base Peak | [M - C₄H₉]⁺ (α-cleavage) |

| 58 | High | [C₃H₈N]⁺ |

Table 4: Prominent peaks in the mass spectrum of this compound.[6][7]

-

Authoritative Grounding in Fragmentation Mechanisms: The most abundant fragment is often the result of the loss of the largest alkyl radical from the α-carbon, leading to a stable iminium ion. In this case, the loss of a butyl radical to form the [M - C₄H₉]⁺ fragment at m/z 72 is a highly favorable process.

Figure 2: Key fragmentation pathway of this compound in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction:

-

Direct Infusion: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Inject a solution of the sample onto a GC column to separate it from any impurities before it enters the mass spectrometer.

-

-

Instrument Setup:

-

Mass Spectrometer: A quadrupole, time-of-flight (TOF), or magnetic sector mass spectrometer.

-

Ionization Source: Electron Ionization (EI) at 70 eV.

-

-

Data Acquisition Parameters:

-

Mass Range: Scan from m/z 30 to 200.

-

Scan Rate: 1-2 scans per second.

-

-

Data Analysis:

Conclusion

The combination of NMR, IR, and MS provides a powerful toolkit for the unambiguous structural elucidation of this compound. ¹H and ¹³C NMR spectroscopy reveal the detailed connectivity of the carbon and hydrogen framework. IR spectroscopy confirms the presence of the aliphatic amine functionality and the absence of other functional groups. Mass spectrometry provides the molecular weight and characteristic fragmentation patterns that further corroborate the proposed structure. The protocols and interpretations presented in this guide offer a robust framework for the spectroscopic analysis of this and similar aliphatic amines, ensuring scientific integrity and enabling confident structural assignment in research and industrial settings.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem. National Center for Biotechnology Information. Diethylbutylamine. [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology. 1-Butanamine, N,N-diethyl-. [Link]

-

SpectraBase. Wiley-VCH GmbH. N,N-DIETHYLBUTYLAMIN. [Link]

-

Solubility of Things. N,N-Diethylbutylamine. [Link]

-

University of California, Davis. IR Spectroscopy Tutorial: Amines. [Link]

-

NIST Mass Spectrometry Data Center. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Link]

-

PubChem Compound Summary for CID 20513, Diethylbutylamine. National Center for Biotechnology Information. [Link]

-

NIST Mass Spec Data for 1-Butanamine, N,N-diethyl-. In NIST Chemistry WebBook. [Link]

-

PubChem. This compound;N-ethylbutan-1-amine. [Link]

-

NIST WebBook, SRD 69. 1-Butanamine, N,N-diethyl-. [Link]

-

SpectraBase. 1-BUTANAMINE, N,N-DIETHYL-. [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 1-Butanamine, N,N-diethyl- [webbook.nist.gov]

- 5. Diethylbutylamine | C8H19N | CID 20513 - PubChem [pubchem.ncbi.nlm.nih.gov]